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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2,5-dithiol

Cat. No.: B163555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,4-
Thiadiazole-2,5-dithiol, a versatile heterocyclic compound with significant applications in

coordination chemistry, materials science, and pharmaceuticals. The document presents a

summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data
1,3,4-Thiadiazole-2,5-dithiol (also known by its IUPAC name, 1,3,4-thiadiazolidine-2,5-

dithione) exists in a tautomeric equilibrium between the dithiol and dithione forms. This

characteristic is reflected in its spectroscopic data. The following tables summarize the key

quantitative data obtained from various spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~14.5 Singlet (broad) 2H
SH / NH (tautomer

dependent)

Solvent: DMSO-d₆
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~188 C=S (thione tautomer)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3000-2500 Broad S-H stretch

~3100 Medium N-H stretch (thione tautomer)

~1500 Strong C=N stretch

~1350 Strong C=S stretch (thione tautomer)

~1050 Medium N-N stretch

~700 Medium C-S stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

150 100 [M]⁺ (Molecular Ion)

118 ~30 [M - S]⁺

92 ~20 [M - CS]⁺

60 ~40 [H₂N₂S]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 1,3,4-Thiadiazole-2,5-dithiol.

Methodology:

Sample Preparation: Approximately 10-20 mg of 1,3,4-Thiadiazole-2,5-dithiol was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar

aprotic solvent is crucial for solubilizing the compound and observing the exchangeable

protons.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a

spectral width of 0-16 ppm. A sufficient number of scans were averaged to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon spectrum was acquired with a spectral

width of 0-200 ppm. A relaxation delay of 2 seconds was used, and a larger number of scans

were accumulated to achieve adequate signal intensity.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,3,4-Thiadiazole-2,5-dithiol.

Methodology:

Sample Preparation: A potassium bromide (KBr) pellet was prepared by grinding a small

amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an

agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the KBr pellet was recorded and subtracted from the

sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,3,4-Thiadiazole-
2,5-dithiol.

Methodology:

Sample Introduction: The solid sample was introduced directly into the ion source using a

direct insertion probe.

Ionization: Electron Ionization (EI) was used at an electron energy of 70 eV.

Mass Analysis: The resulting ions were analyzed using a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1,3,4-
Thiadiazole-2,5-dithiol.
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Caption: General workflow for the spectroscopic analysis of 1,3,4-Thiadiazole-2,5-dithiol.

To cite this document: BenchChem. [Spectroscopic Profile of 1,3,4-Thiadiazole-2,5-dithiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163555#spectroscopic-data-nmr-ir-mass-spec-of-1-
3-4-thiadiazole-2-5-dithiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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